3-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole
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Overview
Description
3-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Substitution Reactions: Introduction of the chlorophenyl, dichlorobenzyl, and methylphenyl groups through nucleophilic substitution reactions.
Sulfur Incorporation: The sulfanyl group is introduced via thiolation reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the aromatic substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the triazole core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Modified aromatic or triazole compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry.
Material Science:
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.
Enzyme Inhibition: Potential use as inhibitors of specific enzymes.
Medicine
Pharmaceuticals: Possible applications in drug development for treating infections or other diseases.
Industry
Agriculture: Use as fungicides or herbicides.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or disrupt cellular processes through binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Used in the treatment of serious fungal infections.
Uniqueness
3-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole may exhibit unique properties such as enhanced stability, specific binding affinity, or improved efficacy compared to similar compounds.
Properties
CAS No. |
443740-26-9 |
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Molecular Formula |
C22H16Cl3N3S |
Molecular Weight |
460.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H16Cl3N3S/c1-14-2-10-19(11-3-14)28-21(15-4-7-17(23)8-5-15)26-27-22(28)29-13-16-6-9-18(24)12-20(16)25/h2-12H,13H2,1H3 |
InChI Key |
XRRVSSGJLJGWEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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